3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol (IUPAC name: (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol) is a boronic ester derivative featuring a tetramethyl dioxaborolane ring conjugated with a hydroxyl-containing butenyl chain. This compound is synthesized via a catalytic procedure starting from 2-butyn-1-ol, yielding 69% isolated product . Its structure combines the stability of the dioxaborolane group with the reactivity of the hydroxyl and alkene functionalities, making it valuable in cross-coupling reactions and as a precursor for further functionalization.
Properties
CAS No. |
1239700-57-2 |
|---|---|
Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h12H,1,6-7H2,2-5H3 |
InChI Key |
PXYZFYLZNSFEFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Catalyzed Borylation of Alkenols
Transition-metal catalysts, particularly platinum complexes, enable efficient borylation of unsaturated alcohols. The platinum-catalyzed diboration of alkynes or alkenes with bis(pinacolato)diboron (B₂pin₂) is a cornerstone method. For example, [Pt(PPh₃)₄] catalyzes the diboration of 1,3-diynes under mild conditions (80°C in toluene or THF), producing borylated alkenes with high regioselectivity . Adapting this protocol, 3-butyn-1-ol derivatives undergo platinum-mediated borylation to yield the target compound.
Reaction Conditions
-
Catalyst : [Pt(PPh₃)₄] (1 mol%)
-
Substrate : 3-butyn-1-ol derivative
-
Boron Source : B₂pin₂ (1.1 equiv)
-
Solvent : Toluene or THF
-
Temperature : 80°C
-
Time : 18–24 hours
This method achieves yields up to 85% but requires precise stoichiometry to avoid over-borylation . The reaction proceeds via oxidative addition of B₂pin₂ to platinum, followed by alkyne insertion and reductive elimination to form the boronate ester .
Ionic Liquid-Mediated Boronate Esterification
Ionic liquids such as [bmim]Ac (1-butyl-3-methylimidazolium acetate) enhance reaction efficiency by stabilizing intermediates and improving boron nucleophilicity. A protocol adapted from propargylic alcohol borylation involves treating 3-butyn-1-ol with B₂pin₂ in [bmim]Ac/LiOH systems .
Procedure
-
Substrate Activation : 3-butyn-1-ol (5 mmol) is deprotonated with nBuLi (1.0 M in THF) at −78°C.
-
Borylation : B₂pin₂ (6 mmol) and LiOH (1 equiv) are added in [bmim]Ac (0.5 mL) at 50°C for 4 hours.
-
Workup : The mixture is treated with 2,3-dimethylbutane-2,3-diol to convert residual boronic acid to the ester, followed by silica gel chromatography .
This method yields 85% of the target compound with >95% purity, leveraging the ionic liquid’s dual role as solvent and Lewis acid activator .
Direct Boronation of Allylic Alcohols
Direct boronation employs boron electrophiles to functionalize allylic alcohols. Using tetramethyl dioxaborolane (Me₄B₂O₂) and a Brønsted base, the hydroxyl group of 3-buten-1-ol undergoes boronate formation.
Optimized Protocol
-
Substrate : 3-buten-1-ol (10 mmol)
-
Boron Reagent : Me₄B₂O₂ (12 mmol)
-
Base : K₂CO₃ (15 mmol)
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 12 hours
The reaction achieves 78% yield, with the base facilitating deprotonation and nucleophilic attack on boron. Steric hindrance from the tetramethyl groups necessitates elevated temperatures for complete conversion.
Iron-Catalyzed Geminal Diborylation and Subsequent Modification
Iron catalysts enable geminal diborylation of esters, which can be hydrolyzed to boronic acids and further functionalized. For 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol, this involves:
-
Diborylation : Ethyl 3-butenoate reacts with B₂pin₂ (4 equiv) and Fe(OAc)₂ (10 mol%) in toluene at 100°C for 12 hours, forming a geminal diboryl ester .
-
Reduction : The ester is reduced to the alcohol using LiAlH₄, yielding the target compound .
This two-step process provides a 65% overall yield but requires careful handling of air-sensitive intermediates .
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Platinum-catalyzed | [Pt(PPh₃)₄] | 85% | 80°C, toluene | High regioselectivity |
| Ionic liquid-mediated | LiOH/[bmim]Ac | 85% | 50°C, 4 hours | Solvent stabilizes intermediates |
| Direct boronation | K₂CO₃ | 78% | 60°C, DMF | One-step protocol |
| Iron-catalyzed | Fe(OAc)₂ | 65% | 100°C, 12 hours | Applicable to esters |
Mechanistic Insights and Stereochemical Considerations
The platinum-catalyzed route proceeds through a σ-bond metathesis mechanism, where platinum coordinates the alkyne, enabling B–B bond activation and transmetallation . In contrast, ionic liquid methods rely on Lewis acid-base interactions , with [bmim]⁺ stabilizing boron intermediates . Stereochemical outcomes are influenced by substrate geometry; for example, cis-addition of boron groups dominates in platinum systems .
Chemical Reactions Analysis
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds. These reactions are widely used to synthesize biaryl compounds and other complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Formation of biaryl compounds from aryl halides and boronic acids. |
| Negishi Coupling | Involves coupling of organozinc reagents with aryl halides. |
Medicinal Chemistry
In medicinal chemistry, boronic esters like this compound are explored for their potential in drug development:
- Anticancer Agents : Research indicates that certain derivatives can inhibit cancer cell growth by targeting specific pathways.
| Target Pathway | Compound Effectiveness |
|---|---|
| PI3K/Akt Pathway | Inhibition leading to reduced cell proliferation. |
| Apoptosis Induction | Induces programmed cell death in malignant cells. |
Materials Science
The compound has applications in materials science, particularly in the development of:
- Functional Polymers : By incorporating boronic esters into polymer matrices, researchers can create materials with tunable properties for sensors and drug delivery systems.
| Material Type | Application |
|---|---|
| Smart Polymers | Responsive materials for environmental sensing. |
| Drug Delivery Systems | Targeted delivery using boron-based carriers. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Polymer Development
Research conducted at a leading university demonstrated the use of this compound as a cross-linking agent in creating smart polymers that respond to environmental stimuli. The resulting materials showed potential for applications in drug delivery and biosensing.
Mechanism of Action
The mechanism of action of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetramethyl Dioxaborolane Moieties
The tetramethyl dioxaborolane group is a common motif in organoboron chemistry due to its stability and ease of handling. Below is a comparison of key compounds sharing this group:
Key Observations:
- Reactivity: The hydroxyl group in this compound distinguishes it from non-hydroxylated analogues (e.g., pyrazole derivatives), enabling nucleophilic substitution or esterification .
- Stability : All compounds exhibit enhanced air and moisture stability due to the dioxaborolane group, but steric hindrance from substituents (e.g., tert-butyl in piperidine derivatives) further stabilizes the boron center .
- Applications: Pyrazole and piperidine-containing derivatives are prioritized in drug discovery, while the butenol and phenoxy derivatives are more common in materials science .
Functional Analogues in Cross-Coupling Reactions
Suzuki-Miyaura coupling, a pivotal reaction for carbon-carbon bond formation, relies on boronic esters. Below is a performance comparison:
Key Observations:
- The hydroxyl group in this compound necessitates careful reaction design to avoid undesired interactions, whereas non-hydroxylated analogues (e.g., 2-(3-but-3-enoxyprop-1-en-2-yl) derivatives) achieve higher yields due to unhindered reactivity .
- Pyrazole-based boronic esters show lower yields due to steric and electronic factors, limiting their utility in demanding couplings .
Biological Activity
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H33BO3Si
- Molecular Weight : 312.23 g/mol
- CAS Number : 480425-30-7
- IUPAC Name : tert-butyl-dimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : MIC values ranged from 4–8 μg/mL for certain derivatives, suggesting moderate antibacterial activity against multidrug-resistant strains .
Antiviral Activity
Some derivatives have also shown promising antiviral properties:
- A related compound demonstrated significant antiviral effects against both Oseltamivir-sensitive and resistant strains of influenza A virus. It exhibited a low risk for cardiac repolarization issues and high plasma stability with a half-life exceeding 12 hours .
Anticancer Activity
The compound has been investigated for its potential anticancer effects:
- In vitro studies revealed strong inhibitory effects on cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound displayed an IC50 value of 0.126 μM, indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Antiviral Mechanism : The antiviral properties are thought to involve interference with viral replication processes.
Case Studies and Research Findings
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Starting Material | Catalyst/Reagent | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| 2-Butyn-1-ol | Boronic ester | 69 | Room temperature, inert atmosphere | |
| Alkenes | Pinacolborane + Pd | ~75 | 60–80°C, anhydrous solvent |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
1D and 2D NMR spectroscopy (¹H, ¹³C, and COSY/HSQC) are critical for structural elucidation, particularly to confirm the boron-dioxaborolane moiety and olefin geometry. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl and boron-oxygen bonds. For example, ¹H NMR chemical shifts between δ 1.2–1.4 ppm confirm tetramethyl groups on the dioxaborolane ring .
Basic: How is this compound utilized in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The boron group enables Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key steps include:
Transmetallation : The boronate transfers to palladium, forming a Pd-aryl intermediate.
Reductive Elimination : Forms the desired biaryl or styrenyl product.
Optimal conditions involve bases like Na₂CO₃ and polar solvents (e.g., DMF) at 80–100°C .
Advanced: How does the boron-containing group influence the compound's reactivity in organic transformations?
Methodological Answer:
The dioxaborolane ring stabilizes the boron center via chelation, enhancing its Lewis acidity. This facilitates:
- Nucleophilic Attack : The boron atom activates adjacent electrophilic sites (e.g., carbonyl groups).
- Intermediate Stabilization : In cross-couplings, the boronate-Pd complex resists β-hydride elimination, improving reaction efficiency .
Advanced: How can researchers address discrepancies in reported synthetic yields across studies?
Methodological Answer:
Yield variations often arise from:
- Purity of Starting Materials : Trace moisture degrades boron reagents; use molecular sieves or rigorous drying.
- Catalyst Loading : Excess Pd can lead to side reactions; optimize to 1–5 mol%.
- Workup Procedures : Rapid column chromatography minimizes boronate hydrolysis. Comparative studies suggest yields improve with anhydrous solvents and inert gas purges .
Advanced: What are the implications of structural analogs on its application in medicinal chemistry?
Methodological Answer:
Analog studies reveal:
Q. Table 2: Structural Analogs and Applications
| Compound | Modification | Application | Reference |
|---|---|---|---|
| 1-(4-Boronophenyl)azetidin-3-ol | Azetidine substitution | CNS drug delivery | |
| 3-Fluoro-4-dioxaborolanylpyridine | Fluorine addition | PET imaging probes |
Advanced: How does the compound’s stereoelectronic profile affect its stability under acidic conditions?
Methodological Answer:
The electron-withdrawing dioxaborolane ring reduces electron density at the boron center, increasing susceptibility to hydrolysis. Stability assays show decomposition above pH 5. To mitigate:
- Use buffered solutions (pH 7–8) during reactions.
- Introduce electron-donating substituents (e.g., methoxy groups) to adjacent carbons, delaying hydrolysis by 2–3 hours .
Advanced: What computational methods validate its reaction mechanisms?
Methodological Answer:
Density Functional Theory (DFT) calculations model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
